

An In-Depth Technical Guide to 8-Desmethoxy-8-fluoro Moxifloxacin

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 8-Desmethoxy-8-fluoro
Moxifloxacin

Cat. No.: B1149715

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Desmethoxy-8-fluoro moxifloxacin is a synthetic fluoroquinolone antibiotic, representing a structural analog of the widely used drug, moxifloxacin. This technical guide provides a comprehensive overview of its chemical properties, synthesis, mechanism of action, and antibacterial activity. The replacement of the 8-methoxy group in moxifloxacin with a fluorine atom can influence the compound's physicochemical properties and biological activity. This document details the available information on this specific analog, including its chemical structure, and provides generalized experimental protocols for its synthesis and the evaluation of its antibacterial efficacy. The mechanism of action, typical for fluoroquinolones, involving the inhibition of bacterial DNA gyrase and topoisomerase IV, is also described and visualized.

Chemical Structure and Properties

8-Desmethoxy-8-fluoro moxifloxacin, systematically named 1-cyclopropyl-6,8-difluoro-7-((4aS,7aS)-octahydropyrrolo[3,4-b]pyridin-6-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, is a derivative of the fourth-generation fluoroquinolone, moxifloxacin. The key structural feature is the substitution of the methoxy group at the C-8 position with a fluorine atom.

Property	Value
IUPAC Name	1-cyclopropyl-6,8-difluoro-7-((4aS,7aS)-octahdropyrrolo[3,4-b]pyridin-6-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Molecular Formula	C ₂₀ H ₂₁ F ₂ N ₃ O ₃
Molecular Weight	389.4 g/mol
CAS Number	151213-15-9

Synthesis

A detailed, specific synthesis protocol for **8-Desmethoxy-8-fluoro moxifloxacin** is not readily available in the public domain. However, based on the general synthesis of fluoroquinolones and moxifloxacin analogs, a plausible synthetic route can be outlined. The core of the synthesis involves the construction of the quinolone ring system followed by the nucleophilic substitution at the C-7 position.

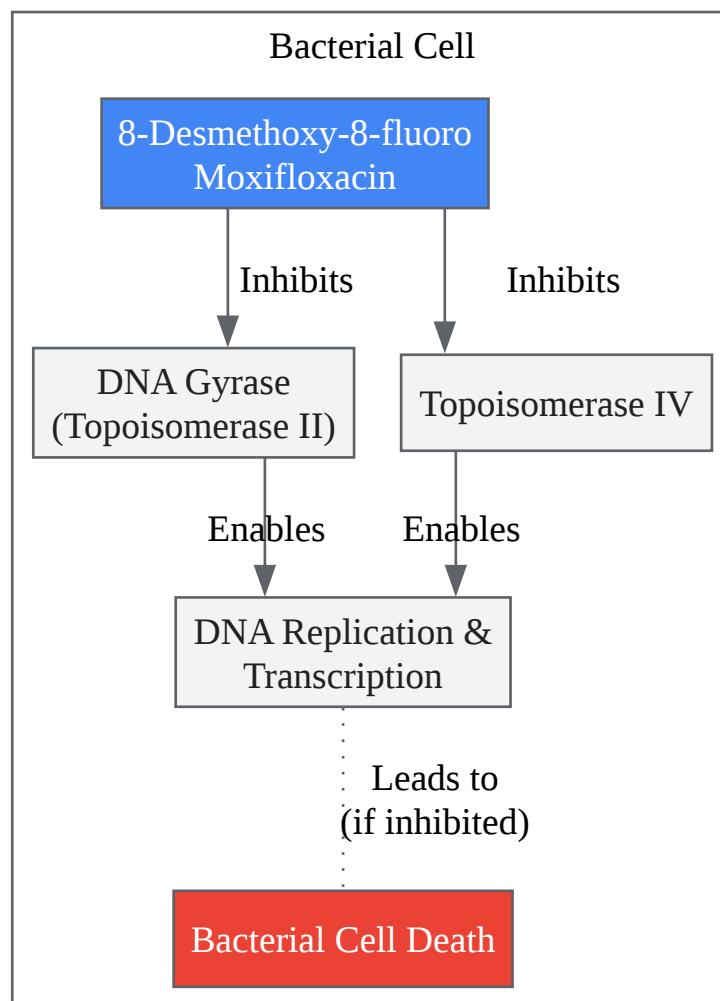
A potential synthetic workflow is depicted below:

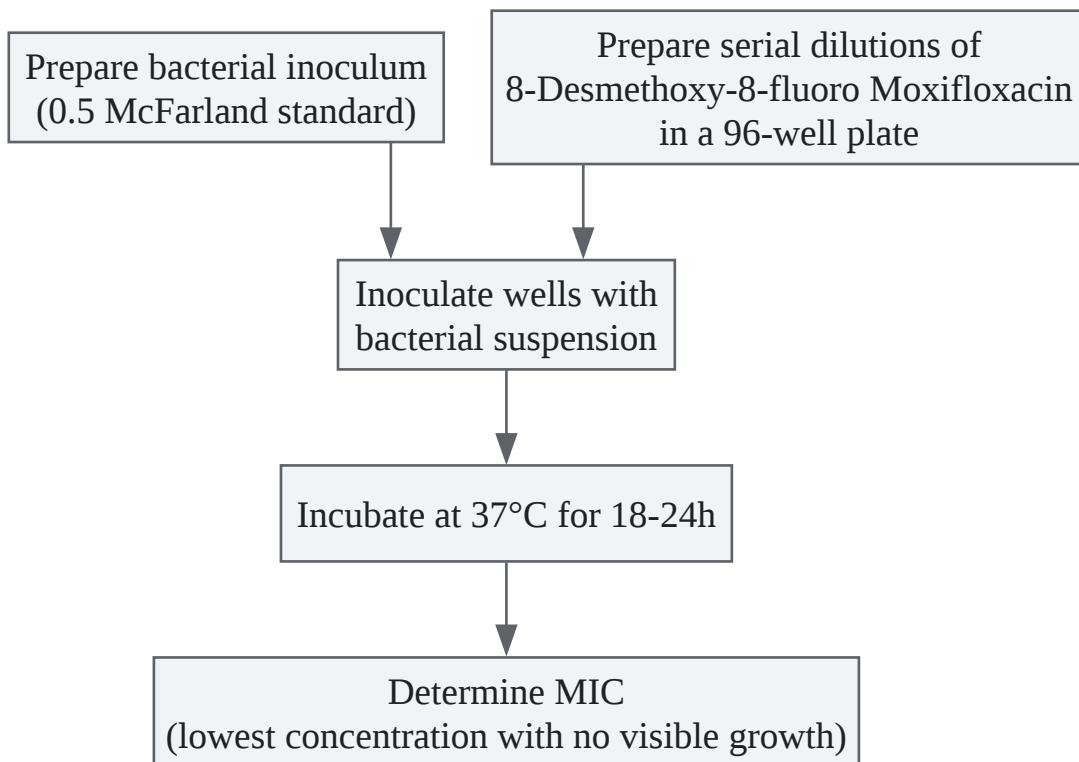
[Click to download full resolution via product page](#)

A generalized synthetic workflow for **8-Desmethoxy-8-fluoro Moxifloxacin**.

Mechanism of Action

Like other fluoroquinolones, **8-Desmethoxy-8-fluoro moxifloxacin** is expected to exert its antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1][2] These enzymes are crucial for bacterial DNA replication, repair, and recombination.


- Inhibition of DNA Gyrase: In Gram-negative bacteria, DNA gyrase is the primary target. This enzyme introduces negative supercoils into the DNA, a process necessary for the initiation of


replication. Inhibition of DNA gyrase leads to the cessation of DNA synthesis and ultimately cell death.

- Inhibition of Topoisomerase IV: In Gram-positive bacteria, topoisomerase IV is often the primary target. This enzyme is responsible for decatenating interlinked daughter chromosomes following replication. Its inhibition prevents the segregation of replicated DNA, leading to cell division arrest and death.

The interaction of the fluoroquinolone with the enzyme-DNA complex stabilizes a state where the DNA is cleaved, preventing re-ligation and leading to double-stranded DNA breaks.

The signaling pathway for this mechanism is a direct inhibition of enzymatic activity, as illustrated below:

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Moxifloxacin: a review of its clinical potential in the management of community-acquired respiratory tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 8-Desmethoxy-8-fluoro Moxifloxacin]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1149715#what-is-8-desmethoxy-8-fluoro-moxifloxacin>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com